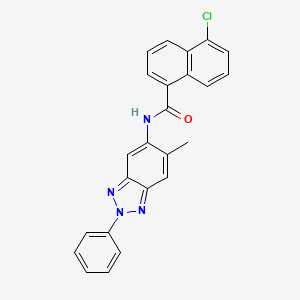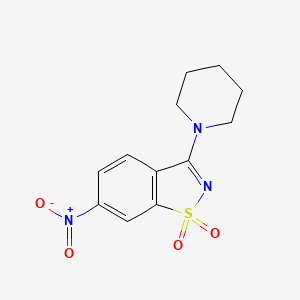![molecular formula C27H20N4O6 B11565202 4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)](/img/structure/B11565202.png)
4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be utilized to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl groups may participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
- 3-NITRO-N-[(E)-(4-{(E)-[(3-NITROPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]ANILINE
Uniqueness
4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is unique due to its dual nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C27H20N4O6 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
4-[[4-hydroxy-3-[(4-nitrophenyl)iminomethyl]phenyl]methyl]-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C27H20N4O6/c32-26-11-1-18(14-20(26)16-28-22-3-7-24(8-4-22)30(34)35)13-19-2-12-27(33)21(15-19)17-29-23-5-9-25(10-6-23)31(36)37/h1-12,14-17,32-33H,13H2 |
InChIキー |
OHEHLJAPUYDUCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565124.png)

![(4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11565130.png)

![(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11565133.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11565138.png)
![N-({N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11565140.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11565143.png)
![sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11565154.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11565161.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565169.png)
![2-(3-bromophenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11565173.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11565190.png)
